![molecular formula C15H19N3O2 B12639760 N-Hydroxy-N~3~-{2-[(naphthalen-1-yl)amino]ethyl}-beta-alaninamide CAS No. 919997-13-0](/img/structure/B12639760.png)
N-Hydroxy-N~3~-{2-[(naphthalen-1-yl)amino]ethyl}-beta-alaninamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Hydroxy-N~3~-{2-[(naphthalen-1-yl)amino]ethyl}-beta-alaninamide is a complex organic compound that belongs to the class of hydroxamic acids. This compound features a naphthalene moiety, which is a bicyclic structure composed of two fused benzene rings. The presence of the hydroxamic acid functional group is significant due to its ability to chelate metal ions, making it a valuable compound in various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Hydroxy-N~3~-{2-[(naphthalen-1-yl)amino]ethyl}-beta-alaninamide typically involves multiple steps. One common method includes the reaction of naphthalen-1-ylamine with ethyl bromoacetate to form an intermediate, which is then hydrolyzed to produce the corresponding carboxylic acid. This acid is subsequently converted to its acid chloride, which reacts with hydroxylamine to yield the final hydroxamic acid product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable.
Chemical Reactions Analysis
Types of Reactions
N-Hydroxy-N~3~-{2-[(naphthalen-1-yl)amino]ethyl}-beta-alaninamide can undergo various chemical reactions, including:
Oxidation: The hydroxamic acid group can be oxidized to form nitroso compounds.
Reduction: Reduction of the hydroxamic acid group can yield amines.
Substitution: The naphthalene ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of halogenated or nitrated naphthalene derivatives.
Scientific Research Applications
N-Hydroxy-N~3~-{2-[(naphthalen-1-yl)amino]ethyl}-beta-alaninamide has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry due to its metal-chelating properties.
Biology: Investigated for its potential as an enzyme inhibitor, particularly for metalloproteases.
Medicine: Explored for its anticancer properties, as hydroxamic acids are known to inhibit histone deacetylases (HDACs).
Industry: Utilized in the development of corrosion inhibitors and as a stabilizer in polymer production.
Mechanism of Action
The mechanism of action of N-Hydroxy-N~3~-{2-[(naphthalen-1-yl)amino]ethyl}-beta-alaninamide primarily involves its ability to chelate metal ions. This chelation can inhibit the activity of metalloenzymes by binding to the metal ion in the enzyme’s active site, thereby preventing substrate access and subsequent catalysis. In the context of HDAC inhibition, the compound binds to the zinc ion in the active site, leading to the accumulation of acetylated histones and altered gene expression.
Comparison with Similar Compounds
Similar Compounds
- N-Hydroxy-N~3~-{2-[(naphthalen-2-yl)amino]ethyl}-beta-alaninamide
- N-Hydroxy-N~3~-{2-[(phenyl)amino]ethyl}-beta-alaninamide
- N-Hydroxy-N~3~-{2-[(benzyl)amino]ethyl}-beta-alaninamide
Uniqueness
N-Hydroxy-N~3~-{2-[(naphthalen-1-yl)amino]ethyl}-beta-alaninamide is unique due to the presence of the naphthalene moiety, which imparts distinct electronic and steric properties. This uniqueness can influence its binding affinity and specificity towards metal ions and enzymes, making it a valuable compound for targeted applications in medicinal chemistry and industrial processes.
Properties
CAS No. |
919997-13-0 |
|---|---|
Molecular Formula |
C15H19N3O2 |
Molecular Weight |
273.33 g/mol |
IUPAC Name |
N-hydroxy-3-[2-(naphthalen-1-ylamino)ethylamino]propanamide |
InChI |
InChI=1S/C15H19N3O2/c19-15(18-20)8-9-16-10-11-17-14-7-3-5-12-4-1-2-6-13(12)14/h1-7,16-17,20H,8-11H2,(H,18,19) |
InChI Key |
NABHRJAYYOWQCA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2NCCNCCC(=O)NO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2,5-Dioxopyrrolidin-1-yl) 4-[(2-methyl-3-morpholin-4-ylphenyl)methyl]piperazine-1-carboxylate](/img/structure/B12639678.png)
![N-{[2-(Cyclopropanesulfonyl)phenyl]methyl}-2,2,2-trifluoroacetamide](/img/structure/B12639690.png)
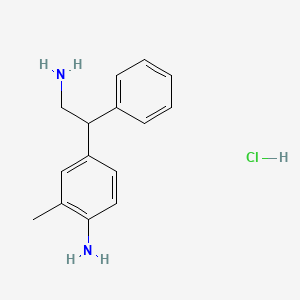
![(2R)-2-({[(4-Nitrophenyl)methoxy]carbonyl}amino)heptanedioic acid](/img/structure/B12639697.png)
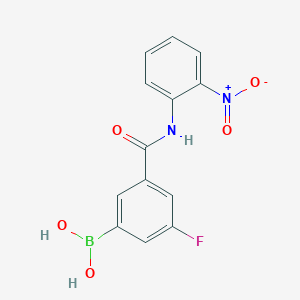
![4-[(1,1-dioxidotetrahydrothiophen-3-yl)sulfonyl]-N-(3-methoxypropyl)benzamide](/img/structure/B12639706.png)
![Ethyl (2S)-4-[(ethoxycarbonyl)amino]-2-hydroxybutanoate](/img/structure/B12639714.png)
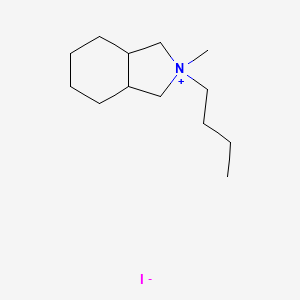

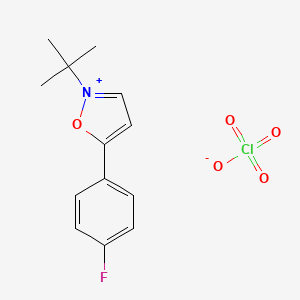
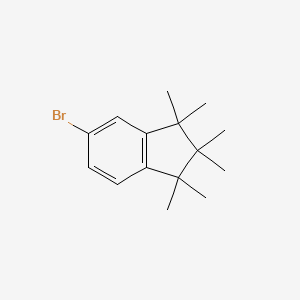
![Hexadecyl 4-[(4-formyl-2-methoxyphenoxy)methyl]benzoate](/img/structure/B12639752.png)
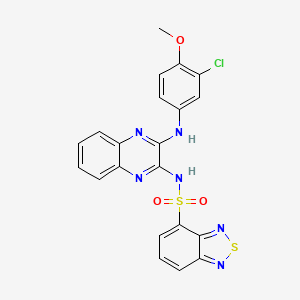
![Benzoic acid, 3-[[4-[[[(1,1-dimethylethoxy)carbonyl]amino][[(1,1-dimethylethoxy)carbonyl]imino]methyl]-1-piperazinyl]methyl]-5-nitro-, methyl ester](/img/structure/B12639762.png)
